2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide -

2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide

Catalog Number: EVT-3654761
CAS Number:
Molecular Formula: C21H24N4OS2
Molecular Weight: 412.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Phenyl-5-(Pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound is an intermediate in the synthesis of methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. It is formed by reacting 2-cyanopyridine with N-phenylthiosemicarbazide.

Relevance: This compound is structurally similar to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide. Both compounds possess the core 1,2,4-triazole-3-thione moiety, differing in the substituents at the 4 and 5 positions.

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

Compound Description: This compound, abbreviated as phpy2NS, is synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione through reaction with chloroacetic acid followed by esterification with methyl alcohol. It acts as a ligand in the formation of a Hg(II) complex.

Relevance: Similar to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, this compound contains the 4-phenyl-4H-1,2,4-triazol-3-ylthio moiety. Differences lie in the substituents at the 5-position of the triazole ring and the presence of a methyl acetate group instead of the N-(2,5-dimethylphenyl)acetamide group in the target compound.

[Hg(phpy2NS)Cl2]

Compound Description: This compound is a Hg(II) complex formed using phpy2NS (methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) as a ligand and reacting it with HgCl2. The molecular and supramolecular structures were studied by X-ray diffractometry.

Relevance: This complex incorporates phpy2NS as its ligand, which shares the core 1,2,4-triazole structure with 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide. This highlights the ability of the 1,2,4-triazole moiety to act as a ligand in metal complex formation.

4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound is synthesized by the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate, followed by cyclization of the resulting intermediate (2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media. It acts as a precursor in the synthesis of various other 1,2,4-triazole derivatives.

Relevance: This compound shares the 4-phenyl-4H-1,2,4-triazole-3-thiol core structure with 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide. The structural difference lies in the substitution at the 5 position of the triazole ring (pyridin-4-yl instead of [(benzylthio)methyl]).

Ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound is derived from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by reacting it with ethyl bromoacetate in the presence of sodium ethoxide or triethylamine.

Relevance: This compound exhibits structural similarities to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, sharing the 4-phenyl-4H-1,2,4-triazol-3-ylthio moiety. Differences arise from the substituent at the 5 position of the triazole ring and the presence of an ethyl acetate group instead of an N-(2,5-dimethylphenyl)acetamide group.

2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This hydrazide derivative is obtained by converting ethyl ((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetate. It serves as a precursor for the synthesis of Schiff base derivatives and other complex 1,2,4-triazole compounds.

Relevance: This compound bears structural resemblance to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, possessing the shared 4-phenyl-4H-1,2,4-triazol-3-ylthio group. Key differences include the substituent at the 5 position of the triazole ring and the presence of an acetohydrazide group in place of the N-(2,5-dimethylphenyl)acetamide group in the target compound.

N-(4-methoxyphenyl)-2-{((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetyl} hydrazinecarbothioamide

Compound Description: This compound is formed by reacting 2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide with 4-methoxyphenyl isothiocyanate. It can be further cyclized to produce more complex triazole derivatives.

Relevance: This compound exhibits structural similarities with 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, both containing the 4-phenyl-4H-1,2,4-triazol-3-ylthio group. Variations are present in the substituent at the 5 position of the triazole ring and the extended hydrazinecarbothioamide substituent linked to the thioacetyl group, which replaces the N-(2,5-dimethylphenyl)acetamide group in the target compound.

4-(4-methoxyphenyl)-5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4H-1,2,4-triazole-3-thiol

Compound Description: This compound is formed by the cyclization of N-(4-methoxyphenyl)-2-{((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetyl} hydrazinecarbothioamide in the presence of 2 N NaOH. It can be further modified to generate various other triazole derivatives.

Relevance: This compound showcases a more complex structure compared to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, but still retains the core 4-phenyl-4H-1,2,4-triazol-3-ylthio moiety. It demonstrates the versatility of the triazole scaffold in constructing diverse and complex structures.

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This complex triazole derivative is synthesized from 4-(4-methoxyphenyl)-5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4H-1,2,4-triazole-3-thiol by reacting it with 4-methylpiperazine and formaldehyde.

Relevance: Despite its intricate structure, this compound still shares the 4-phenyl-4H-1,2,4-triazol-3-ylthio group with 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, illustrating the potential for expanding the structural diversity of compounds based on this core moiety.

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15)

Compound Description: This series of compounds, labeled KA1-KA15, were synthesized and evaluated for antimicrobial, antioxidant, and anti-inflammatory activities.

Relevance: These compounds are part of a broad chemical class that includes 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide. They share the key structural feature of a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl acetamide group. The diverse substituents on the aromatic rings of these compounds highlight the potential for exploring various structural modifications in this class.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound is an active pharmaceutical ingredient (API) whose metabolism was studied. The main metabolite was identified as a methylated derivative formed by N-methyltransferase.

Relevance: This API shares the core structural features of a 1,2,4-triazole ring substituted with a thioacetic acid group with 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide. The variations in substituents at the 4 and 5 positions of the triazole ring demonstrate the potential for modifications to the core structure while potentially retaining biological activity.

5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation

Compound Description: This compound is the main metabolite of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. It is formed by methylation of the API by N-methyltransferase.

Relevance: This metabolite highlights a potential metabolic pathway for 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, as both compounds contain the 1,2,4-triazole ring and the thioacetic acid group, which could potentially undergo similar metabolic transformations.

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against 60 cancer lines. Compounds with R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2 were found to be active against melanoma.

Relevance: These compounds demonstrate structural similarities to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, sharing the core structure of a 1,2,4-triazole ring substituted with a sulfanyl acetamide group. The differences lie in the substituents on the nitrogen of the acetamide group and at the 5 position of the triazole ring. This series emphasizes the potential of triazole-based compounds for developing anticancer agents.

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: The crystal structure of this compound was determined by X-ray diffraction. It forms centrosymmetric dimers through pairwise N—H⋯N hydrogen bonds.

Relevance: This compound shares the 4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide core with 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide. It demonstrates that variations in the 5-position substituent of the triazole ring and the nitrogen substituent of the acetamide group can lead to compounds with different physical properties and potentially distinct biological activities.

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h)

Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity. Compounds 5f, 5g, and 5h showed significant cytotoxicity against A549 (lung cancer) cells and inhibited MMP-9.

Relevance: Similar to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, this series possesses the 4-phenyl-4H-1,2,4-triazol-3-yl]thio)-N-(aryl)acetamide core structure. They differ in the substituent at the 5-position of the triazole ring and the substitution pattern on the aryl group attached to the acetamide nitrogen. The anticancer activity of these compounds suggests the potential for exploring similar modifications to the target compound for developing novel therapeutic agents.

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds combines the 1,2,4-triazole scaffold with a coumarin moiety. They were synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.

Relevance: These compounds highlight the potential of incorporating the 1,2,4-triazole-3-yl]thioacetyl group, a structural feature also present in 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, into hybrid molecules with diverse pharmacophores. This approach could lead to the discovery of novel compounds with enhanced biological activities.

4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides

Compound Description: This series of compounds features the 1,2,4-triazole-3-ylthio-acetamide core structure and a 4-aminopyridin-4-yl group at the 5-position. They were synthesized and studied as potential anti-inflammatory agents.

Relevance: These compounds are structurally related to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, sharing the 1,2,4-triazole-3-ylthio-acetamide moiety. They differ in the substituents at the 4 and 5 positions of the triazole ring, illustrating the possibility of generating analogues with potentially different biological profiles.

2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate

Compound Description: This triazole derivative is a component of 7’-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline, which exhibits actoprotective properties, enhancing the duration of swimming in rats. [, ]

Relevance: This compound shares the 4H-1,2,4-triazole-3-yl)thio)acetate core with 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, highlighting the potential of this core structure for biological activity. The differences lie in the substituents at the 4 and 5 positions of the triazole ring. [, ]

7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound is a derivative of 7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline, demonstrating significant actoprotective activity. It increased the duration of swimming in rats by 14.31% compared to the control group. [, ]

Relevance: Although structurally distinct from 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, this compound incorporates the 4-phenyl-4H-1,2,4-triazole-3-yl moiety, indicating the potential biological relevance of this structural fragment. [, ]

2-((5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3,4-difluorobenzylidene)acetohydrazide

Compound Description: This compound is another derivative of 7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline, exhibiting notable actoprotective activity. [, ]

Relevance: Despite its complex structure, this compound contains the 4-phenyl-4H-1,2,4-triazol-3-yl group, similar to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide. This suggests the potential for incorporating the 4-phenyl-4H-1,2,4-triazol-3-yl moiety into larger molecules while retaining biological activity. [, ]

1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine

Compound Description: This compound is a key intermediate in the synthesis of 1,2,4-triazole-based azinane analogues designed as inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE).

Relevance: Although this compound does not share the exact core structure of 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, it highlights the significance of 1,2,4-triazole derivatives, particularly those with a 3-mercapto group, in the development of potential enzyme inhibitors.

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12a–o)

Compound Description: This series of azinane triazole-based compounds was synthesized and evaluated as inhibitors of AChE, α-glucosidase, urease, LOX, and BChE. Notably, methyl phenyl and methyl phenyl-substituted derivatives (12d and 12m) exhibited potent AChE and BChE inhibitory activity.

Relevance: While structurally distinct from 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, this series exemplifies the potential of 1,2,4-triazole derivatives, specifically those containing a 3-thio substituent linked to an ethanamoyl group, as enzyme inhibitors. It suggests that exploring analogous structural modifications to the target compound could lead to the development of novel enzyme inhibitors.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

Compound Description: This acefylline-derived 1,2,4-triazole hybrid displayed remarkable anticancer activity against A549 (lung) and MCF-7 (breast) cancer cell lines, with low hemolytic cytotoxicity.

Relevance: Although 11g is a hybrid molecule, it incorporates a 4-phenyl-4H-1,2,4-triazol-3-ylthio moiety, highlighting the potential of this structural fragment for anticancer activity. While the 5-position substituent on the triazole ring is different from that in 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, this compound demonstrates the successful integration of 1,2,4-triazoles into larger molecular scaffolds for therapeutic development.

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This acefylline derivative exhibited potent anticancer activity against the HepG2 cell line (human liver carcinoma) with minimal hemolytic activity and moderate clot lysis activity.

Relevance: This compound, although structurally different from 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, further highlights the potential of incorporating the 4-aryl-4H-1,2,4-triazol-3-ylthio moiety, into larger molecular scaffolds for the development of anticancer agents.

N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

Compound Description: This compound, identified as a promising hit compound, displays potent inhibitory activity against HIV-1 reverse transcriptase (HIV-1 RT) and exhibits acceptable aqueous solubility.

Relevance: This compound demonstrates structural similarities to 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, sharing the 4H-1,2,4-triazol-3-yl)sulfanyl)acetamide core structure. It differs in the substituents on the aryl group attached to the acetamide nitrogen and at the 5-position of the triazole ring. This compound highlights the potential of triazole-based compounds as HIV-1 RT inhibitors and suggests that structural modifications to the target compound could lead to the discovery of novel antiviral agents.

2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c)

Compound Description: This compound, a derivative of lesinurad, exhibits potent inhibitory activity against URAT1 (uric acid transporter 1) with an IC50 value of 0.26 μM.

Relevance: While this compound is structurally distinct from 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, it showcases the potential of 1,2,4-triazole derivatives, particularly those containing a 3-thioacetic acid group, as potent URAT1 inhibitors. It suggests that modifications to the target compound could lead to the development of novel agents for treating hyperuricemia associated with gout.

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j) and sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m)

Compound Description: These compounds are more potent URAT1 inhibitors than their parent compound, lesinurad, with IC50 values of 0.092 μM and 0.094 μM, respectively.

Relevance: Although structurally distinct from 2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide, these compounds demonstrate that incorporating a flexible naphthyltriazolylmethane group can significantly enhance URAT1 inhibitory activity, providing valuable insight for the design of new inhibitors, including potential modifications to the target compound.

2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (triazole 1.1)

Compound Description: This compound is a G protein-biased kappa opioid receptor agonist, exhibiting a preference for G protein signaling over beta-arrestin recruitment. []

Properties

Product Name

2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dimethylphenyl)acetamide

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Molecular Formula

C21H24N4OS2

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C21H24N4OS2/c1-15-9-10-16(2)18(11-15)22-20(26)14-28-21-24-23-19(25(21)3)13-27-12-17-7-5-4-6-8-17/h4-11H,12-14H2,1-3H3,(H,22,26)

InChI Key

AKEDDHYXTFROMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)CSCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.